396-98-0
Description
Chemical Identification: The compound with CAS registry number 396-98-0 is identified as Lanthionine, a non-proteinogenic amino acid. Structurally, it consists of two alanine residues linked via a thioether bond (–S–), forming a bis-β-amino acid derivative (Figure 1). This sulfur-containing compound is a key component of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) .
Properties
CAS No. |
396-98-0 |
|---|---|
Molecular Weight |
208.24 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula : C₆H₁₂N₂O₄S
- Molecular Weight : 208.23 g/mol
- Solubility : Soluble in water and polar solvents due to its zwitterionic nature.
- Stability : Stable under ambient conditions but susceptible to oxidation at elevated temperatures or in the presence of strong oxidizing agents.
Biological Significance :
Lanthionine is a hallmark of lantibiotics (e.g., nisin and subtilin), which exhibit antimicrobial activity. Its thioether cross-links enhance structural rigidity and resistance to proteolytic degradation, making it critical for peptide bioactivity .
Comparison with Similar Compounds
Lanthionine belongs to a class of sulfur-containing amino acids and peptide cross-linkers. Below is a comparative analysis with structurally or functionally related compounds:
Table 1. Comparative Analysis of Lanthionine and Analogous Compounds
| Compound | CAS Number | Structure | Key Features | Applications |
|---|---|---|---|---|
| Lanthionine | 396-98-0 | Bis-β-amino acid with thioether | Forms rigid cross-links in lantibiotics; enhances antimicrobial stability | Antimicrobial peptides, food preservation |
| Cystine | 56-89-3 | Disulfide-linked dimer of cysteine | Oxidative dimerization product; maintains protein tertiary structure | Protein stabilization, redox biochemistry |
| Homolanthionine | 23135-07-5 | Lanthionine homolog with extended alkyl chain | Increased hydrophobicity; modifies peptide membrane interaction | Synthetic lantibiotic engineering |
| Methionine | 63-68-3 | Sulfur-containing α-amino acid | Essential amino acid; methyl donor in metabolism | Nutritional supplements, biosynthesis |
| Epidermin | 84931-19-7 | Lanthionine-containing lantibiotic | Four thioether bridges; targets lipid II in bacterial membranes | Antibacterial agent |
Key Findings :
Structural Rigidity : Lanthionine’s thioether bonds confer superior stability compared to cystine’s disulfide bonds, which are prone to reduction .
Synthetic Utility : Homolanthionine derivatives are engineered to enhance peptide hydrophobicity, broadening applications in drug delivery systems .
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